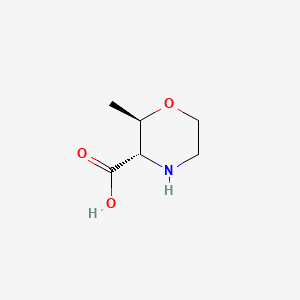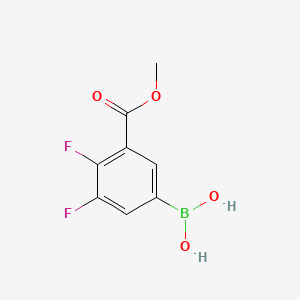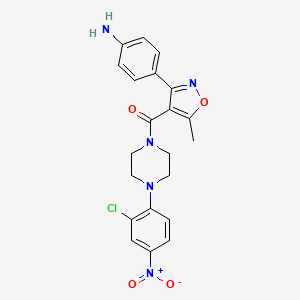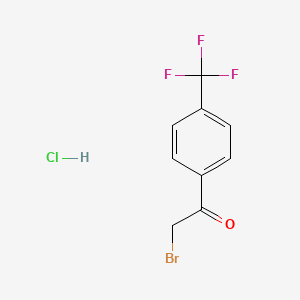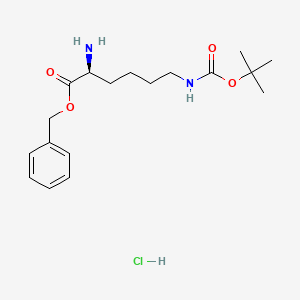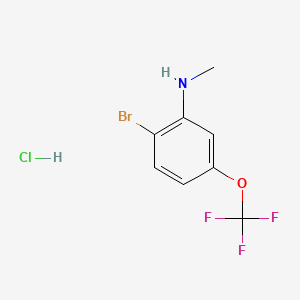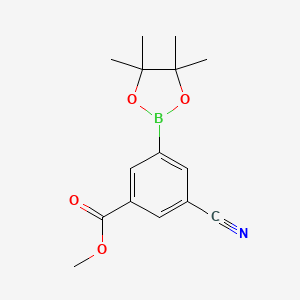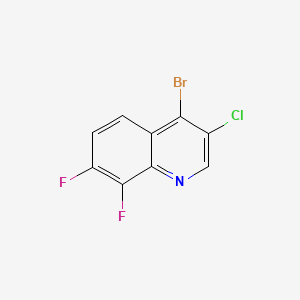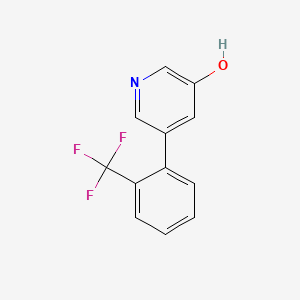
(2-Amino-3-fluoropyridin-4-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-3-fluoropyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H6BFN2O2 and a molecular weight of 155.92 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 3-position, and a boronic acid group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-bromo-2-fluoropyridine can be coupled with triisopropyl borate under Suzuki-Miyaura conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, and reaction temperature .
化学反应分析
Types of Reactions
(2-Amino-3-fluoropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Amino-3-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Amino-3-fluoropyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules . The amino and fluorine groups on the pyridine ring can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group at the 2-position.
3-Fluoropyridine-4-boronic acid: Similar structure but lacks the amino group and has the fluorine atom at the 3-position.
4-Pyridinylboronic acid: Lacks both the amino and fluorine groups.
Uniqueness
(2-Amino-3-fluoropyridin-4-YL)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPDXQDKCPNOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)

